Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester
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Overview
Description
Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester is an organic compound with a complex structure. It is known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an acetic acid moiety, a methoxyethyl group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester typically involves the esterification of acetic acid derivatives with 2-(2-methoxyethyl)amine. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include acetic anhydride and sulfuric acid as a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve the use of advanced catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This acylation can alter the function of the target molecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-methoxyethyl ester: Similar in structure but lacks the amino group.
2-(2-Methoxyethoxy)acetic acid: Contains a similar methoxyethyl group but differs in its ester linkage.
Methoxyacetic acid: A simpler analog with a single methoxy group.
Uniqueness
Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester is unique due to the presence of both the methoxyethyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 2-(2-methoxyethylamino)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-3-12-7(10)6(9)8-4-5-11-2/h3-5H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDYYZVXVKJQFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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